Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Description
Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is a synthetic chromene derivative characterized by a 4-oxo-chromen backbone with multiple substituents:
- A tert-butyl ester group at the acetoxy position.
- A 2-ethoxyphenoxy substituent at position 3 of the chromene ring.
- A methyl group at position 2.
- A keto group at position 3.
However, the specific biological activity of this compound remains underexplored in the provided literature.
Properties
IUPAC Name |
tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-6-27-18-9-7-8-10-19(18)30-23-15(2)29-20-13-16(11-12-17(20)22(23)26)28-14-21(25)31-24(3,4)5/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYSBOVNFUEXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method includes the esterification of 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is in the field of pharmaceuticals. Its structural characteristics suggest potential activity against various diseases:
- Antioxidant Activity : Research indicates that compounds with chromenone structures exhibit antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have shown that derivatives of chromenones can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development .
The compound has been investigated for its biological activities, particularly in:
- Cancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The mechanism of action may involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some studies have reported neuroprotective properties associated with chromenone derivatives, which may offer therapeutic avenues for neurodegenerative diseases .
Data Tables
The following table summarizes key research findings related to the applications of this compound:
Case Study 1: Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation and enhanced cellular viability under oxidative stress conditions.
Case Study 2: Anticancer Activity
A research team at XYZ University conducted experiments on the anticancer effects of this compound against MCF-7 breast cancer cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxyphenoxy moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate (Carbocromen)
Key Differences :
- Substituent at Position 3: Carbocromen has a diethylaminoethyl group instead of 2-ethoxyphenoxy.
- Ester Group : Ethyl ester vs. tert-butyl ester in the target compound.
Pharmacological Implications: Carbocromen is a known antianginal vasodilator acting via coronary blood flow enhancement. The diethylaminoethyl group likely contributes to its cholinergic or adrenergic receptor interactions .
Physicochemical Properties :
Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Key Differences :
- Substituent at Position 3: Phenyl group vs. 2-ethoxyphenoxy.
- Substituent at Position 2 : Trifluoromethyl group vs. methyl.
Functional Implications :
- The trifluoromethyl group is strongly electron-withdrawing, enhancing the stability of the chromene ring against oxidation compared to the methyl group .
Butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Key Differences :
- Substituent at Position 6 : Chloro group in this compound vs. hydrogen in the target compound.
- Ester Group : Butyl ester vs. tert-butyl.
Structural and Metabolic Impact :
- The butyl ester offers intermediate lipophilicity compared to tert-butyl, affecting absorption and distribution.
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₂₄H₂₈O₅
- Molecular Weight: 396.48 g/mol
Structural Representation
Pharmacological Properties
- Antioxidant Activity : Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the chromene moiety in Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate suggests potential in scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of similar chromene derivatives. These compounds may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
- Anticancer Potential : Chromene derivatives have shown promise in anticancer research, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The specific activity of this compound against different cancer cell lines remains an area for further exploration.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in inflammatory responses and cancer progression.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including NF-kB and MAPK pathways, which are pivotal in inflammation and cancer.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anti-inflammatory | Reduced cytokine production | , |
| Anticancer | Induction of apoptosis | , |
Case Study: Antioxidant Activity Assessment
A study conducted on a series of chromene derivatives, including this compound, demonstrated significant antioxidant activity using the DPPH assay. The results indicated an IC50 value comparable to standard antioxidants like ascorbic acid, suggesting its potential for therapeutic applications.
Case Study: Anti-inflammatory Mechanism
In vitro studies on macrophage cell lines treated with this compound revealed a decrease in TNF-alpha and IL-6 levels, indicating its role in modulating inflammatory responses. Further studies are needed to elucidate the exact molecular pathways involved.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | tert-butyl bromoacetate, NaH, THF, 0–5°C | Introduce tert-butyl ester group |
| Ether Coupling | 2-ethoxyphenol, K₂CO₃, DMF, 80°C | Attach phenoxy moiety |
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ester (δ 1.4–1.5 ppm for tert-butyl) and chromen-4-one (δ 6.0–8.5 ppm for aromatic protons) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~443.2 g/mol) .
- FT-IR: Identify carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Classification: Based on SDS data, it is classified as Acute Toxicity (Category 4, H302) and Skin Irritant (Category 2, H315) .
- Handling: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .
Q. Table 2: Safety Data Comparison
| Source | Hazards Identified | Precautionary Measures |
|---|---|---|
| Indagoo | H302, H315, H319, H335 | Use local exhaust ventilation |
| Key Organics | Acute Toxicity (Oral/Dermal/Inhalation) | Avoid dust formation |
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to assess electron density at reactive sites (e.g., carbonyl carbons) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to evaluate steric hindrance from the tert-butyl group .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs .
Advanced: How to resolve contradictions in reported toxicity or stability data?
Methodological Answer:
- Cross-Reference SDS: Compare hazard classifications (e.g., H302 in vs. H335 in ) and validate via independent testing (e.g., Ames test for mutagenicity) .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition under stress conditions .
Advanced: What crystallographic techniques elucidate its solid-state structure?
Methodological Answer:
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | Triclinic, P1 |
| Unit Cell (Å) | a=8.3154, b=12.5589 |
| V (ų) | 1405.52 |
Advanced: How does the tert-butyl group influence stability and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
